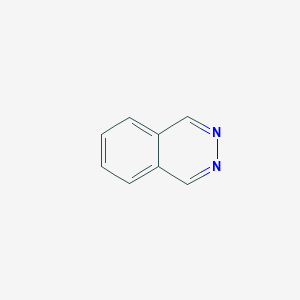

Phthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSXCDWNBUNEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NN=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049407 | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Phthalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

253-52-1 | |

| Record name | Phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHTHALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Phthalazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure has led to the development of a wide array of derivatives with applications in medicinal chemistry, including anticancer, antihypertensive, and anti-inflammatory agents.[4][5] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, complete with detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The construction of the this compound ring system can be broadly categorized into several key strategies, primarily involving the condensation of a C-C-C-C aromatic unit with a N-N synthon. The most prevalent starting materials include derivatives of phthalic acid, o-phthalaldehyde, and related precursors.

From Phthalic Anhydride and its Derivatives

One of the most common and versatile methods for synthesizing phthalazinone derivatives involves the reaction of phthalic anhydride or its substituted analogues with hydrazine hydrate or substituted hydrazines. This approach is widely used due to the commercial availability of a diverse range of starting materials.

General Reaction Scheme:

Caption: General synthesis of phthalazinones from phthalic anhydride.

This reaction typically proceeds via the formation of an intermediate 2-aroylbenzoic acid, which then undergoes cyclization with hydrazine. The reaction conditions can be modified to influence the final product. For instance, the use of different solvents or catalysts can affect reaction times and yields.

Table 1: Synthesis of Phthalazinone Derivatives from Phthalic Anhydride

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Methylphthalic anhydride | Hydrazine hydrate, sodium acetate, aqueous acetic acid, reflux, 18 h | 5-Methyl-2H-phthalazin-1-one | Not specified | |

| Phthalic anhydride | Hydrazine hydrate, EtOH, reflux, 90°C, 2 h | 2H-Phthalazin-1-one | 71 | |

| Phthalic anhydride | Phenyl hydrazine, H2O, CH3COOH, HCl, reflux, 10 h | 2-Phenyl-2H-phthalazin-1-one | Not specified | |

| Phthalic anhydride | Acid hydrazides, p-toluenesulphonic acid (PTSA), solid state, room temp. | 2-(Acyl)-2,3-dihydrothis compound-1,4-diones | Excellent |

Experimental Protocol: Synthesis of 2H-Phthalazin-1-one

-

To a solution of phthalic anhydride in ethanol, add hydrazine hydrate at room temperature.

-

Heat the reaction mixture to reflux at 90°C for 2 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2H-phthalazin-1-one.

From o-Phthalaldehyde

The direct condensation of o-phthalaldehyde with hydrazine hydrate provides a straightforward route to the parent this compound. This method is highly efficient, though its utility is dependent on the availability of the dialdehyde starting material.

General Reaction Scheme:

Caption: Synthesis of this compound from o-phthalaldehyde.

Table 2: Synthesis of this compound from o-Phthalaldehyde

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Phthalaldehyde | Hydrazine hydrate | This compound | Nearly quantitative |

Experimental Protocol: Synthesis of this compound

-

Dissolve o-phthalaldehyde in a suitable solvent such as ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

From Hydrazones

An alternative strategy involves the synthesis of phthalazines from hydrazone precursors. This method offers a pathway to substituted phthalazines by varying the structure of the starting hydrazone. For example, N,N-bis(benzylidene)hydrazine derivatives can be cyclized in the presence of a Lewis acid to yield substituted phthalazines.

General Reaction Scheme:

Caption: General synthesis of phthalazines from hydrazone precursors.

Table 3: Synthesis of this compound Derivatives from Hydrazones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N,N-bis(4-isobutylbenzylidene)hydrazine | AlCl3, o-dichlorobenzene, 180°C, 2 h | 6-Isobutylthis compound | 66 | |

| Benzophenone hydrazone | AlCl3, elevated temperature | 1-Phenylthis compound | Not specified | |

| Protected amino acid hydrazide and substituted benzaldehyde | Amyl alcohol saturated with HCl gas | Substituted phthalazines | Not specified |

Experimental Protocol: Synthesis of 6-Isobutylthis compound

-

A mixture of N,N-bis(4-isobutylbenzylidene)hydrazine and aluminum chloride in o-dichlorobenzene is prepared.

-

The reaction mixture is heated to 180°C for 2 hours.

-

After cooling, the reaction is quenched by the careful addition of water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 6-isobutylthis compound.

Applications in Drug Development: Targeting Signaling Pathways

This compound derivatives have been extensively investigated as inhibitors of various enzymes and receptors implicated in disease. A notable example is their activity as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of structurally diverse this compound derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

The Multifaceted Biological Activities of Phthalazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth overview of the diverse pharmacological properties of this compound compounds, with a focus on their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and DNA repair mechanisms.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism of action for many anticancer this compound compounds is the inhibition of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

| Compound ID | Target Cell Line/Enzyme | IC50/GI50 (µM) | Reference |

| Vatalanib (PTK-787) | VEGFR-2 | 0.043 | [3] |

| Compound 7f | VEGFR-2 | 0.08 | [4] |

| Compound 8c | VEGFR-2 | 0.10 | |

| Compound 7a | VEGFR-2 | 0.11 | |

| Compound 2g | VEGFR-2 | 0.148 | |

| Compound 4a | VEGFR-2 | 0.196 | |

| Biarylurea 13c | VEGFR-2 | 2.5 | |

| Biarylurea 12c | VEGFR-2 | 2.7 | |

| Biarylurea 12b | VEGFR-2 | 4.4 | |

| Compound 12b | HCT-116 | 0.32 | |

| Compound 13c | HCT-116 | 0.64 | |

| Compound 9c | HCT-116 | 1.58 | |

| Phthalazinone 7c | HCT-116 | 1.36 | |

| Phthalazinone 8b | HCT-116 | 2.34 | |

| Compound 6b | NCI 60 Cell Panel | 0.15 - 8.41 | |

| Compound 7b | NCI 60 Cell Panel | 0.15 - 8.41 |

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

-

Reagent Preparation : Prepare assay buffer, VEGFR-2 enzyme solution, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution. This compound compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Reaction Setup : In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

-

Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays using [γ-³²P]ATP.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Certain phthalazinone derivatives, structurally similar to the approved drug Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Olaparib | PARP-1 | 4.40 | |

| Compound 23 | PARP-1 | Desirable inhibitory efficiency | |

| Compound 11c | PARP-1 | 97 | |

| Compound 5 | PARP-1 | 3.05 | |

| Compound 8a | PARP-1 | 2.31 |

This assay quantifies the ability of a compound to inhibit the activity of the PARP-1 enzyme.

-

Plate Preparation : A 96-well plate is coated with histone H1, which will serve as the substrate for PARP-1.

-

Reaction Mixture : Add the PARP-1 enzyme, NAD+, biotinylated NAD+, and the test this compound compound at various concentrations to the wells.

-

Incubation : Incubate the plate to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone substrate using both NAD+ and biotinylated NAD+.

-

Detection : After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated PAR.

-

Signal Generation : A chemiluminescent or colorimetric substrate for HRP is added, and the resulting signal is measured using a microplate reader.

-

Data Analysis : A decrease in signal compared to the control (without inhibitor) indicates inhibitory activity. The IC50 value is calculated from a dose-response curve.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in several types of cancer, including medulloblastoma and basal cell carcinoma. This compound derivatives have been developed as potent inhibitors of this pathway, typically by targeting the Smoothened (SMO) receptor.

| Compound ID | Assay | IC50 (nM) | Reference |

| Taladegib | Gli-luciferase | Potent | |

| Vismodegib | Gli-luciferase | Potent | |

| Compound 23b | Gli-luciferase | 0.17 |

Anticonvulsant Activity

This compound derivatives have demonstrated significant potential in the management of epilepsy. Their mechanism of action often involves the modulation of ion channels and neurotransmitter receptors.

Quantitative Data for Anticonvulsant Activity

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 14 | MES Test | 9.3 | |

| N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) | MES Test | 5.89 | |

| Compound 12 | MES Test | 24.0 | |

| Compound 14 | MES Test | 8.0 | |

| Phenytoin | MES Test | - | |

| Carbamazepine | MES Test | - |

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation : Adult mice or rats are used. The test compounds are typically administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

-

Drug Administration : After a specific pretreatment time to allow for drug absorption and distribution, the animals are subjected to the electroshock.

-

Electroshock Application : A brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear electrodes.

-

Observation : The animals are observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the assay.

-

Data Analysis : The percentage of animals protected from the tonic hind limb extension at each dose is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.

Antimicrobial Activity

Various this compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4g | Escherichia coli | 20 | |

| Compound 4j | Escherichia coli | 20 | |

| Compound 4g | Candida albicans | 20 | |

| Compound 4j | Candida albicans | 20 | |

| Phthalazinone 2 | Pseudomonas aeruginosa | 12.5 | |

| Phthalazinone 10 | Pseudomonas aeruginosa | 12.5 | |

| Phthalazinone 12 | Pseudomonas aeruginosa | 12.5 | |

| Amoxicillin | S. aureus, B. subtilis, S. typhi, E. coli | 6.25 | |

| Ketoconazole | C. albicans, C. neoformans | 31.25 |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for MIC determination.

-

Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution : The this compound compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Incubation : The plate is incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours.

-

Reading of Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 8b | COX-2 | Potent and selective | |

| Compound 4 | COX-2 | Potent and selective | |

| Compound 5 | COX-2 | Potent and selective | |

| Compound 20a | COX-1 | 0.65 | |

| Compound 20a | COX-2 | 0.33 | |

| Celecoxib | COX-2 | - |

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.

-

Cell Culture : Macrophage-like cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Compound Treatment : The cells are pre-treated with various concentrations of the this compound compounds for a short period (e.g., 1 hour).

-

Stimulation : The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and TNF-α production.

-

Incubation : The plate is incubated for a specific duration (e.g., 4-24 hours) to allow for cytokine production.

-

Quantification of TNF-α : The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis : The percentage of inhibition of TNF-α production is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of this heterocyclic system allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against various biological targets. The data and protocols presented in this technical guide underscore the significant potential of this compound derivatives in the development of new treatments for cancer, epilepsy, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more promising drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Phthalazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

For Immediate Release

[City, State] – The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique chemical properties and versatile substitution patterns have enabled the development of potent and selective inhibitors for a range of biological targets, leading to breakthroughs in the treatment of cancer, inflammation, and microbial infections. This in-depth technical guide provides a comprehensive overview of the this compound core, its synthesis, and its pivotal role in drug discovery and development for researchers, scientists, and drug development professionals.

Introduction to the this compound Scaffold

This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[1][2] Commercially available drugs such as the antihypertensive agent hydralazine, the vasodilator budralazine, the anti-allergic azelastine, and the anticancer drug olaparib all feature the this compound core, highlighting its therapeutic importance.[1] The versatility of the this compound nucleus allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles, making it a valuable starting point for the design of novel drugs.[1][3]

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes, often starting from readily available precursors like phthalic anhydride. A common synthetic pathway involves the cyclocondensation of a substituted benzoic acid derivative with hydrazine hydrate to form a phthalazinone intermediate. This intermediate can then be subjected to chlorination using reagents like phosphorus oxychloride to yield a 1-chlorothis compound, which serves as a versatile building block for further derivatization through nucleophilic substitution reactions.

Another key synthetic strategy begins with the reaction of phthalic anhydride with hydrazine hydrate in acetic acid, followed by treatment with phosphorus oxychloride to produce 1,4-dichlorothis compound. This intermediate allows for sequential or simultaneous substitution at the 1 and 4 positions, enabling the creation of a diverse library of disubstituted this compound compounds. The choice of nucleophiles, such as amines, phenols, and thiols, allows for the introduction of various functional groups, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Medicinal Applications of this compound Derivatives

The this compound scaffold has proven to be a valuable framework for the development of drugs targeting a variety of diseases. Its derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

This compound derivatives have shown remarkable potential in cancer therapy by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

One of the most significant applications of the this compound scaffold is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound-based drugs can effectively cut off the tumor's blood supply. Vatalanib (PTK-787) is a notable example of a 1,4-disubstituted this compound that acts as a potent VEGFR-2 inhibitor. Numerous studies have reported the synthesis of novel this compound derivatives with significant VEGFR-2 inhibitory activity, often exhibiting IC50 values in the nanomolar to low micromolar range.

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a potent PARP inhibitor containing a phthalazinone core, has been approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. The phthalazinone moiety plays a crucial role in binding to the NAD+ binding pocket of the PARP enzyme, preventing the recruitment of other DNA repair proteins.

This compound derivatives have also been investigated as inhibitors of other important cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. Furthermore, some this compound compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties. One mechanism of action is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that plays a key role in the inflammatory cascade. By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. Some this compound derivatives have also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes.

Antimicrobial Activity

The this compound scaffold has also been explored for the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger. The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected this compound derivatives against various targets and cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| VEGFR-2 Inhibitors | ||||

| Vatalanib (PTK-787) | VEGFR-2 | Enzymatic | 0.043 | |

| 12b | VEGFR-2 | Enzymatic | 4.4 | |

| 12c | VEGFR-2 | Enzymatic | 2.7 | |

| 13c | VEGFR-2 | Enzymatic | 2.5 | |

| PARP Inhibitors | ||||

| Olaparib | PARP-1 | Enzymatic | 0.139 | |

| 11c | PARP-1 | Enzymatic | 0.097 | |

| DLC-1 | PARP-1 | Enzymatic | <0.0002 | |

| DLC-49 | PARP-1 | Enzymatic | 0.00053 | |

| Cytotoxic Activity | ||||

| 6b | NCI-60 Panel | Cell Viability | 0.15 - 8.41 | |

| 7b | NCI-60 Panel | Cell Viability | 0.15 - 2.81 | |

| 13c | NCI-60 Panel | Cell Viability | 0.2 - 2.66 | |

| 11d | MCF-7 | Cell Viability | 2.1 | |

| 12c | MCF-7 | Cell Viability | 1.4 | |

| 12d | MDA-MB-231 | Cell Viability | 0.57 |

Table 2: Anti-inflammatory and Antimicrobial Activities of this compound Derivatives

| Compound ID | Biological Activity | Target/Organism | Assay Type | IC50 / MIC (µM) | Reference |

| Anti-inflammatory | |||||

| 3a | Anti-inflammatory | NF-κB activation | Cell-based | - | |

| - | PDE4 Inhibition | PDE4 | Enzymatic | - | |

| Antimicrobial | |||||

| 1a | Antibacterial | Pseudomonas aeruginosa | MIC | - | |

| 1b | Antibacterial | E. coli, P. aeruginosa | MIC | - | |

| 5l | Antibacterial/Antifungal | Various strains | MIC | - |

Key Experimental Protocols

General Procedure for the Synthesis of 1-Substituted Phthalazines

A common synthetic route to 1-substituted phthalazines begins with the cyclization of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate to yield a phthalazinone. This phthalazinone is then chlorinated, typically using phosphorus oxychloride, to produce a 1-chlorothis compound intermediate. The final step involves the nucleophilic displacement of the chlorine atom by reacting the 1-chlorothis compound with a suitable nucleophile, such as an amine or an alcohol, in a solvent like butanol.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound derivatives against VEGFR-2 is typically evaluated using an in vitro enzymatic assay. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, the kinase, a biotinylated substrate peptide, and ATP are incubated with the test compound. The reaction is stopped, and a europium-labeled anti-phospho-tyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The HTRF signal, which is proportional to the extent of substrate phosphorylation, is then measured. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound derivatives on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

Conclusion

The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic tractability and the ability to introduce a wide range of substituents have led to the discovery of numerous compounds with potent and selective biological activities. The clinical success of this compound-based drugs like olaparib underscores the therapeutic potential of this heterocyclic system. Future research in this area will likely focus on the development of novel this compound derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, as well as their application in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics for a multitude of diseases.

References

chemical properties of the phthalazine ring system

An In-depth Technical Guide to the Chemical Properties of the Phthalazine Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound ring system, a benzo-orthodiazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyridazine ring. This ortho-fused heteroarene is isomeric with other diazanaphthalenes such as quinoxaline, cinnoline, and quinazoline.[1][2] The this compound scaffold is of significant interest in medicinal chemistry, where it is recognized as a "privileged structure" due to its presence in numerous bioactive compounds with a wide range of therapeutic applications.[3][4] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. Notably, this compound is the core of approved drugs like the antihistamine Azelastine and the anticancer agent Olaparib. This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and biological significance of the this compound ring system.

Physical and Spectroscopic Properties

This compound is a pale yellow or slightly brown crystalline solid at room temperature. It is soluble in many organic solvents, including methanol, chloroform, ethanol, and acetone, but has limited solubility in water. The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | |

| Molar Mass | 130.15 g/mol | |

| Appearance | Pale yellow to beige crystalline powder | |

| Melting Point | 90-91 °C | |

| Boiling Point | 315-317 °C (decomposition) | |

| pKa | 3.39 - 3.47 (at 20-25 °C) | |

| Water Solubility | Miscible / Sparingly soluble | |

| Topological Polar Surface Area | 25.8 Ų | |

| Hydrogen Bond Acceptor Count | 2 |

The structural and electronic features of the this compound ring can be elucidated through various spectroscopic techniques. The key spectroscopic data are compiled in Table 2, with more detailed information on substituted derivatives in Table 3.

Table 2: Spectroscopic Data of this compound

| Technique | Characteristic Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons. | |

| ¹³C NMR | Signals for the eight carbon atoms in the bicyclic system. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 130. | |

| FT-IR | Characteristic bands for aromatic C-H and C=N stretching. | |

| UV/Vis | Absorption maxima around 220, 240, and 355 nm in methanol. |

Table 3: Characteristic FT-IR Absorption Bands for Substituted this compound Derivatives

| Compound Class/Substituent | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | Other Characteristic Bands (cm⁻¹) | Source |

| This compound-1,4-diones | 3461 | 1661, 1632 | - | 1051 (N-N) | |

| N-Aminophthalimides | 3482, 3447 | - | - | 1020 (N-N) | |

| Pyran-linked Phthalazinone-Pyrazole Hybrids | 3584-3093 | 1748-1739 | - | 2258-2191 (-CN) |

Electronic Properties and Reactivity

The this compound ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity. It possesses basic properties, readily forming addition products with alkyl iodides.

The primary modes of reactivity include:

-

Oxidation: Treatment with strong oxidizing agents like alkaline potassium permanganate cleaves the benzene ring to yield a pyridazine dicarboxylic acid.

-

Reduction: Zinc and hydrochloric acid can decompose the pyridazine ring, leading to the formation of orthoxylylene diamine.

-

Nucleophilic Substitution: This is a cornerstone of this compound chemistry. Halogenated phthalazines, such as 1-chlorothis compound, are highly reactive towards nucleophiles. The chlorine atom can be readily displaced by amines, hydrazines, and other nucleophiles, providing a versatile route to a vast array of functionalized derivatives.

-

Ring Transformation: In certain reactions, the this compound ring itself can be transformed. For instance, reactions of 1-substituted phthalazines with ynamines can lead to naphthalenes, benzodiazocines, or pentasubstituted pyridines, depending on the substituent.

-

Cycloaddition: The electron-deficient diazine ring can participate in inverse electron-demand Diels-Alder reactions.

A summary of these key reactions is presented below.

Table 4: Reactivity Summary of the this compound Ring System

| Reaction Type | Reagents | Product Type | Reference |

| Oxidation | Alkaline KMnO₄ | Pyridazine dicarboxylic acid | |

| Reduction | Zn / HCl | o-Xylylene diamine | |

| Nucleophilic Substitution | Nucleophiles (on chlorothis compound) | 1-Substituted phthalazines | |

| Ring Transformation | Ynamines | Naphthalenes, Benzodiazocines, etc. |

Synthesis of the this compound Core and Key Derivatives

The synthesis of the this compound core and its derivatives, particularly the medicinally important phthalazinones, can be achieved through several reliable methods.

Core Synthesis Strategies

-

Condensation of ω-Tetrabromorthoxylene with Hydrazine: This is a classical method for preparing the parent this compound ring.

-

Cyclization of 2-Acylbenzoic Acids with Hydrazines: This is a widely used and versatile method for synthesizing 4-substituted phthalazin-1-ones. The 2-acylbenzoic acid is typically refluxed with hydrazine hydrate or a substituted hydrazine.

-

Reaction of Phthalic Anhydrides with Hydrazines: Another prevalent route, this reaction involves treating phthalic anhydride with hydrazine hydrate, often in the presence of acetic acid, to yield phthalazinone derivatives.

Caption: General Synthesis of Phthalazinones.

Key Derivatization Reactions

The functionalization of the this compound core is crucial for tuning its biological activity. A common workflow involves the preparation of a reactive intermediate, like 1-chlorothis compound, followed by nucleophilic substitution.

Caption: Key Reactivity of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for key transformations based on cited literature.

Protocol 1: Synthesis of 4-Aryl-1(2H)-phthalazinone from 2-Aroylbenzoic Acid (General Procedure)

-

Objective: To synthesize a 4-aryl-1(2H)-phthalazinone via cyclocondensation.

-

Methodology: A mixture of the appropriate 2-aroylbenzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is heated at reflux in a suitable solvent such as ethanol or acetic acid for several hours (typically 4-18 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a cold solvent (e.g., ethanol or water) and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 1-Chloro-4-arylthis compound from 4-Aryl-1(2H)-phthalazinone

-

Objective: To convert the phthalazinone into a more reactive chlorothis compound intermediate.

-

Methodology: The starting 4-aryl-1(2H)-phthalazinone (1 equivalent) is heated under reflux with an excess of phosphorus oxychloride (POCl₃) for a period of 2-4 hours. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. This crude 1-chloro-4-arylthis compound is often used in the next step without further purification.

Protocol 3: FT-IR Spectroscopy Analysis (KBr Pellet Method)

-

Objective: To identify functional groups and confirm the structure of a synthesized this compound derivative.

-

Methodology: Approximately 1-2 mg of the dried this compound compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is ground to a fine, homogeneous powder in an agate mortar. A portion of this powder is then transferred to a die and compressed under a hydraulic press to form a thin, transparent pellet. The FT-IR spectrum is recorded by placing the pellet in the spectrometer, typically scanning from 4000 to 400 cm⁻¹. Multiple scans are averaged to enhance the signal-to-noise ratio. The resulting spectrum is analyzed by correlating the observed absorption bands with known vibrational frequencies of functional groups to confirm the compound's structure.

Role in Drug Development and Signaling Pathways

The this compound core is a key pharmacophore in modern drug discovery, particularly in oncology. Many this compound derivatives exert their therapeutic effect by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.

A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. This compound-based compounds like Vatalanib have been developed as potent VEGFR-2 inhibitors. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration.

Caption: VEGFR-2 Inhibition Pathway.

The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where different substituents are placed on the this compound core to optimize potency, selectivity, and pharmacokinetic properties. Molecular docking studies are also employed to understand the binding interactions between the this compound derivative and the active site of the target protein, aiding in the rational design of more effective drugs.

Conclusion

The this compound ring system is a versatile and highly valuable scaffold in chemical and pharmaceutical sciences. Its distinct electronic properties govern a rich and diverse reactivity, enabling the synthesis of a wide array of derivatives. The well-established synthetic routes and functionalization protocols have made it an accessible core for researchers. Its proven success in targeting critical biological pathways, such as VEGFR-2 signaling, underscores its importance in drug development and ensures that the this compound ring will remain a focus of intensive research for the foreseeable future.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the History and Discovery of Phthalazine

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its derivatives have paved the way for significant therapeutic advancements, ranging from early antihypertensive agents to modern targeted cancer therapies. This technical guide provides a comprehensive historical and technical overview of the discovery of this compound and its key derivatives, presenting seminal experimental protocols, quantitative data, and the logical evolution of its synthetic pathways.

I. The Dawn of this compound Chemistry: The First Synthesis

The journey of this compound began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The parent this compound molecule was first synthesized in 1893 by German chemists Siegmund Gabriel and Georg Pinkus.[1] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the chemical foundation for a class of compounds that would later exhibit a remarkable breadth of biological activities.

A. The Gabriel and Pinkus Synthesis (1893)

The inaugural synthesis of this compound was achieved through the condensation of α,α'-o-xylylene dibromide with hydrazine. This reaction established a fundamental route to the bicyclic this compound core.

Experimental Protocol: Synthesis of this compound

-

Preparation of α,α'-o-xylylene dibromide: o-xylene is subjected to bromination to yield the dibromide starting material.

-

Condensation with Hydrazine: A solution of α,α'-o-xylylene dibromide in an appropriate solvent such as ethanol is treated with hydrazine hydrate.

-

Reaction Conditions: The mixture is heated, leading to a cyclization reaction where the two nitrogen atoms of hydrazine displace the bromine atoms, forming the stable aromatic this compound ring.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed, and the resulting crude this compound is purified by crystallization or distillation.

An alternative early method for the synthesis of this compound involved the reduction of a chlorothis compound derivative.[2]

II. Early Derivatives of this compound: From Serendipity to Scientific Application

The true potential of the this compound core was unlocked through the synthesis and investigation of its derivatives. Two early examples stand out for their profound and lasting impact: hydralazine and luminol.

A. Hydralazine: A Serendipitous Journey to an Antihypertensive Drug

The story of hydralazine is a classic example of serendipity in drug discovery. In the late 1940s, scientists at Ciba were searching for new treatments for malaria. During their investigation of hydrazine derivatives of this compound, they synthesized a compound initially designated C-5968, later known as 1-hydrazinothis compound or hydralazine. While it proved ineffective against malaria, pharmacological testing revealed a potent and unexpected vasodilatory effect, leading to a significant drop in blood pressure.[3]

This discovery shifted the research focus, and Ciba filed a patent for hydralazine in 1945, which was granted in 1949. Following successful clinical trials, hydralazine was approved by the U.S. Food and Drug Administration (FDA) in 1953, becoming one of the first orally active antihypertensive medications.

Experimental Protocol: First Synthesis of Hydralazine (from Ciba Patent US 2,484,029)

-

Starting Material: 1-chlorothis compound, which can be prepared from phthalazinone.

-

Reaction with Hydrazine: 1-chlorothis compound is reacted with hydrazine hydrate. The patent describes reacting the freshly obtained, still moist 1-chlorothis compound with a mixture of ethyl alcohol and hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is heated for a specified period. The original patent describes a two-hour heating period.

-

Isolation of Hydralazine Base: Upon cooling the reaction mixture, the 1-hydrazinothis compound (hydralazine) precipitates as yellow needles.

-

Purification: The crude product is isolated by filtration, washed with cold ethyl alcohol, and can be further purified by recrystallization from methanol.

-

Salt Formation: For pharmaceutical use, the hydralazine base is converted to its hydrochloride salt by warming in alcoholic or aqueous hydrochloric acid.

For decades, the precise molecular mechanism of hydralazine's action remained elusive. However, recent research has shed light on its function, revealing that it acts as a direct-acting smooth muscle relaxant.

B. Luminol: A Beacon in Forensic Science

Another early and influential this compound derivative is luminol, a phthalhydrazide first synthesized in 1902 by Aloys J. Schmitz. Initially, Schmitz noted that the compound produced a blue glow in an acidic solution. Later, in the 1920s and 1930s, further research elucidated its remarkable chemiluminescent properties, particularly its reaction with oxidizing agents in basic solutions. A pivotal discovery was made in 1937 by German forensic scientist Walter Specht, who demonstrated that the iron in hemoglobin acts as a catalyst for the chemiluminescence of luminol, making it an incredibly sensitive test for detecting trace amounts of blood at crime scenes.

Experimental Protocol: Synthesis of Luminol

-

Step 1: Synthesis of 3-Nitrophthalhydrazide: 3-nitrophthalic acid is heated with hydrazine in a high-boiling solvent like triethylene glycol. This condensation reaction results in the formation of 3-nitrophthalhydrazide with the loss of water.

-

Step 2: Reduction to Luminol: The nitro group of 3-nitrophthalhydrazide is then reduced to an amino group. This is typically achieved using a reducing agent such as sodium dithionite (sodium hydrosulfite) in a basic solution.

-

Isolation and Purification: The luminol product is precipitated from the reaction mixture, often by the addition of acetic acid, and can be collected by filtration.

III. Quantitative Data from Early Syntheses

The following table summarizes key quantitative data available from early publications and patents concerning this compound and its derivatives.

| Compound | Starting Material(s) | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| This compound | α,α'-o-xylylene dibromide, Hydrazine | Heating in ethanol | Not specified in early reports | 90-91 | |

| Hydralazine | 1-chlorothis compound, Hydrazine hydrate | Heating in ethanol | Not specified in original patent | 172-173 | |

| Luminol | 3-nitrophthalic acid, Hydrazine | 1. Heating in triethylene glycol 2. Reduction with sodium dithionite | Not specified in early reports | >300 (decomposes) |

IV. Logical Relationships and Experimental Workflows

The synthesis of these foundational this compound compounds can be represented through logical workflow diagrams.

Caption: Workflow for the first synthesis of this compound.

Caption: Synthetic pathway for the original synthesis of hydralazine.

V. The Expanding Universe of this compound Derivatives

The initial discoveries of this compound, hydralazine, and luminol were just the beginning. The versatility of the this compound core as a scaffold for medicinal chemistry has led to the development of a vast array of derivatives with diverse therapeutic applications. Researchers have explored modifications at various positions of the this compound ring, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The fundamental synthetic routes established by early pioneers continue to be adapted and refined, enabling the creation of novel this compound-based molecules with improved efficacy and specificity. The historical journey of this compound, from a laboratory curiosity to a privileged structure in drug discovery, underscores the enduring importance of fundamental chemical synthesis in advancing biomedical science.

References

Spectroscopic Analysis of Phthalazine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of phthalazine (C₈H₆N₂), a foundational heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. It includes comprehensive data tables, detailed experimental protocols, and logical workflow diagrams to facilitate the structural elucidation and characterization of this important molecule.

Introduction

This compound is a bicyclic aromatic heterocycle, structurally an isomer of other diazanaphthalenes like quinoxaline, quinazoline, and cinnoline. The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships and advancing drug discovery programs. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed examination of the spectroscopic signature of the core this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its symmetric structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, stemming from the molecule's C₂ᵥ symmetry. The spectrum displays two distinct multiplets corresponding to the two sets of chemically equivalent protons.

-

H1/H4 Protons: These protons are on the carbons adjacent to the nitrogen atoms and are the most deshielded, appearing furthest downfield.

-

H5/H8 & H6/H7 Protons: These four protons on the benzene ring are chemically equivalent in pairs and give rise to a complex multiplet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H1, H4 | ~9.5 - 9.6 | Singlet / Narrow Multiplet |

| H5, H8 | ~8.1 - 8.2 | Multiplet |

| H6, H7 | ~7.9 - 8.0 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three sets of chemically equivalent carbon atoms.

-

C1/C4 Carbons: These carbons, directly bonded to the nitrogen atoms, are significantly deshielded and appear furthest downfield.

-

C4a/C8a Carbons: These are the quaternary (bridgehead) carbons and typically show a distinct chemical shift.

-

C5/C8 & C6/C7 Carbons: These pairs of carbons in the benzene ring portion of the molecule have chemical shifts typical for aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C1, C4 | ~152 |

| C4a, C8a | ~127 |

| C5, C8 | ~133 |

| C6, C7 | ~128 |

Note: Data compiled from various sources.[4][5] Shifts are approximate and can vary with experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining high-quality NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small plug of glass wool (to filter any particulate matter), transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's guide.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Spectral Acquisition (¹H NMR):

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Apply a standard 90° pulse.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Spectral Acquisition (¹³C NMR):

-

Switch the probe to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transform to the acquired FID.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

NMR Workflow Diagram

Caption: General experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorptions for its aromatic and heterocyclic components.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3050 - 3100 | C-H Stretch | Aromatic C-H stretching |

| 1600 - 1650 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1550 - 1600 | C=N Stretch | Heterocyclic ring stretching |

| 1450 - 1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1000 - 1200 | C-H In-plane bend | Aromatic C-H in-plane bending |

| 750 - 850 | C-H Out-of-plane bend | Aromatic C-H out-of-plane bending, indicative of ortho-disubstitution pattern |

Note: Data compiled from various sources. Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of a solid this compound sample.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR Spectrometer

-

Sample holder

Procedure:

-

Sample Preparation:

-

Gently grind 100-200 mg of dry, IR-grade KBr in an agate mortar to create a fine powder.

-

Add 1-2 mg of the this compound sample to the mortar.

-

Thoroughly grind the mixture until it is a fine, homogeneous powder. The quality of the final pellet depends heavily on the homogeneity of this mixture.

-

Transfer a portion of the powder into the collar of the pellet press die.

-

-

Pellet Formation:

-

Assemble the die set and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

-

Carefully release the pressure and disassemble the die.

-

Gently remove the thin, transparent, or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) and instrument interferences.

-

Acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum using the spectrometer's software (e.g., baseline correction).

-

Identify the wavenumbers of the major absorption bands and correlate them with known vibrational frequencies to confirm the structure.

-

FT-IR Workflow Diagram

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Ionization Techniques

For this compound and its derivatives, two common ionization techniques are employed:

-

Electron Impact (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule. This process imparts significant energy, leading to extensive and reproducible fragmentation. EI is excellent for obtaining a structural "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for determining the molecular weight of the parent compound with minimal fragmentation. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. It is particularly useful for polar and thermally labile compounds. Tandem MS (MS/MS) is often used with ESI to induce controlled fragmentation for further structural analysis.

Fragmentation of this compound

Under Electron Impact (EI) conditions, this compound (Molecular Weight: 130.15 g/mol ) exhibits a characteristic fragmentation pattern.

-

Molecular Ion (M⁺˙): The most abundant peak is often the molecular ion at m/z 130 .

-

Key Fragments: The primary fragmentation pathway involves the loss of stable neutral molecules like HCN.

-

m/z 103: Corresponds to the loss of an HCN molecule ([M-HCN]⁺˙).

-

m/z 76: Represents the benzyne radical cation ([C₆H₄]⁺˙), a common fragment for benzene-containing rings following the loss of the heterocyclic portion.

-

Table 4: Key EI-MS Fragments for this compound

| m/z Value | Ion Formula | Description |

| 130 | [C₈H₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 103 | [C₇H₅N]⁺˙ | Loss of HCN |

| 76 | [C₆H₄]⁺˙ | Benzyne radical cation |

Data sourced from NIST Mass Spectrometry Data Center and other literature.

Experimental Protocols for Mass Spectrometry

Objective: To obtain a mass spectrum with a clear molecular ion and a reproducible fragmentation pattern for structural identification.

Materials and Equipment:

-

This compound sample (microgram quantities)

-

GC-MS or a direct insertion probe MS system with an EI source.

-

Volatile solvent (if using GC, e.g., dichloromethane, methanol).

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC Inlet: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a suitable solvent. Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the sample and introduce it into the MS ion source.

-

-

Ionization and Analysis:

-

Volatilize the sample in the high-vacuum source (Source Temperature: 150-250 °C).

-

Bombard the gaseous molecules with a 70 eV electron beam.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Analyze the fragmentation pattern and compare it to known pathways or library spectra for confirmation.

-

Objective: To accurately determine the molecular weight of the sample with minimal fragmentation.

Materials and Equipment:

-

This compound sample

-

LC-MS system with an ESI source.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water) and an optional acid modifier (e.g., formic acid).

-

Syringe pump or liquid chromatography system for sample introduction.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (to promote protonation).

-

-

Sample Introduction:

-

Introduce the sample solution into the ESI source via direct infusion with a syringe pump or through an LC system at a low flow rate (e.g., 5-200 µL/min).

-

-

Ionization and Analysis:

-

Apply a high capillary voltage (e.g., 3-5 kV) to the ESI needle.

-

Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation and a drying gas (200-350 °C) to aid solvent evaporation.

-

The ions are desolvated and enter the mass analyzer.

-

Scan an appropriate mass range to observe the protonated molecule [M+H]⁺.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ (at m/z 131.06 for this compound).

-

If MS/MS was performed, analyze the resulting fragment ions.

-

Mass Spectrometry Workflow and Fragmentation Diagrams

Caption: General experimental workflow for mass spectrometry.

Caption: Representative EI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Strategy

The most effective structural elucidation of this compound and its derivatives is achieved by integrating data from all three spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups and aromaticity, and MS establishes the molecular weight and offers corroborating structural evidence through fragmentation analysis.

Caption: Logical workflow for integrated spectroscopic analysis.

References

Antimicrobial Frontiers: A Technical Guide to Novel Phthalazine Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds showing significant promise, phthalazine derivatives have emerged as a versatile scaffold for the synthesis of new drugs with a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent advancements in the development of novel this compound analogs as potent antimicrobial agents, with a focus on their synthesis, antimicrobial properties, and putative mechanisms of action.

Synthesis of Novel this compound Derivatives

The core this compound structure offers a rich template for chemical modification, allowing for the introduction of various functional groups to modulate antimicrobial activity. A common synthetic strategy begins with the reaction of phthalic anhydride with hydrazine hydrate to form 1(2H)-phthalazinone. This intermediate serves as a versatile precursor for a variety of analogs.

One prevalent approach involves the chlorination of the phthalazinone intermediate, followed by nucleophilic substitution with different amines, thiols, or other nucleophiles to introduce diversity at the C1 and C4 positions of the this compound ring.[1][2] For instance, reacting 1-chloro-4-p-tolylphthalizine with various anilines and other nucleophiles has yielded a range of substituted this compound derivatives.[1] Another key intermediate, 1-chloro-4-(4-methoxyphenyl)this compound, has been used to synthesize novel α-aminophosphonate derivatives by reacting it with phenylene diamines and subsequently with aldehydes and triphenyl phosphite.[3]

Furthermore, functionalization at the N2 position of the phthalazinone ring is a common strategy to enhance biological activity. This is often achieved by reacting the phthalazinone with compounds like ethyl chloroacetate, followed by hydrazinolysis to create a hydrazide. This hydrazide can then be reacted with various aldehydes, ketones, or other reagents to generate a diverse library of derivatives, including Schiff's bases, pyrazoles, and oxadiazoles.[4] The synthesis of 1,2,4-triazolo[3,4-a]this compound derivatives, for example, starts from phthalic anhydride and proceeds through a five-step synthesis.

The general synthetic workflow can be visualized as follows:

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of Some Mono- and Disaccharide-Grafting this compound Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Novel this compound-Aminophosphonate Scaffold Hybrids [ejchem.journals.ekb.eg]

- 4. longdom.org [longdom.org]

Phthalazine-Based Therapeutics: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of pharmacologically active compounds. From established vasodilators to cutting-edge cancer therapeutics, this compound derivatives have demonstrated significant clinical and preclinical efficacy. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound-based drugs, focusing on their roles as vasodilators, Poly(ADP-ribose) polymerase (PARP) inhibitors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, and modulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Vasodilation: The Case of Hydralazine

Hydralazine, a hydrazine derivative of this compound, has been a long-standing therapeutic for hypertension and heart failure.[1] Its primary mechanism of action is direct vasodilation of arterioles, which reduces peripheral resistance and lowers blood pressure.[2]

Mechanism of Action: Calcium Metabolism and HIF-1α Stabilization

The vasodilatory effect of hydralazine is primarily attributed to its interference with calcium metabolism in vascular smooth muscle cells.[3] Although the precise molecular target remains under investigation, it is believed to inhibit the release of calcium from the sarcoplasmic reticulum, thereby preventing the calcium-dependent processes required for muscle contraction.[2][4] This leads to smooth muscle relaxation and vasodilation.

A more recently discovered mechanism involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, leading to its rapid degradation. Hydralazine has been shown to inhibit PHD activity, which prevents HIF-1α hydroxylation and subsequent degradation. The resulting accumulation of HIF-1α leads to the transcription of downstream target genes, including Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis. This novel mechanism suggests a potential role for hydralazine in the treatment of ischemic diseases.

PARP Inhibition: A Targeted Approach in Oncology

Several phthalazinone derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. The most notable example is Olaparib, an FDA-approved drug for certain types of cancers with BRCA1/2 mutations.

Mechanism of Action: Synthetic Lethality